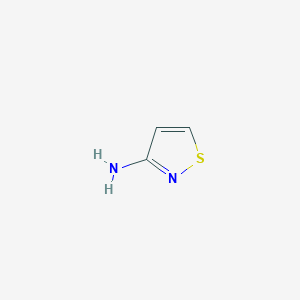
1-(bromomethyl)-2,3-dihydro-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromomethyl compounds are generally used as intermediates in organic synthesis . They can be used as building blocks for the introduction of various functional groups .
Synthesis Analysis
Bromomethyl compounds can be synthesized from various precursors. For example, bromomethyl cyclopropane can be synthesized from α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .Chemical Reactions Analysis
Bromomethyl compounds can participate in a variety of chemical reactions. For example, they can undergo nucleophilic substitution reactions with various nucleophiles .Wissenschaftliche Forschungsanwendungen
Synthesis of Block Copolymers
“1-(bromomethyl)-2,3-dihydro-1H-indene” can be utilized in the synthesis of block copolymers through controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation Chain Transfer). This compound can serve as a bifunctional initiator, leading to the formation of polymers with specific block structures, which are valuable in creating materials with tailored properties .
Organic Synthesis Intermediate
This compound acts as an intermediate in various organic synthesis processes. Its bromomethyl group is highly reactive, making it suitable for subsequent functionalization in the synthesis of complex organic molecules. This is particularly useful in pharmaceutical research where precise molecular construction is required .
Catalyst in Polymer Synthesis
The bromomethyl group in “1-(bromomethyl)-2,3-dihydro-1H-indene” can also function as a catalyst in the synthesis of polymers. It can initiate polymerization reactions, leading to the formation of polymers with desired molecular weights and dispersity .
Alkylating Agent in Peptide Synthesis
In peptide synthesis, this compound can be used as an alkylating agent. It can introduce alkyl groups into amino acids or peptides, which is a critical step in the synthesis of certain bioactive peptides and proteins.
Reagent in Amide Synthesis
The bromomethyl functionality allows “1-(bromomethyl)-2,3-dihydro-1H-indene” to be used as a reagent in the synthesis of amides. Amides are fundamental components in a variety of chemical products, including pharmaceuticals and polymers.
Synthesis of Heterocycles
Heterocyclic compounds are a central theme in medicinal chemistry. “1-(bromomethyl)-2,3-dihydro-1H-indene” can be employed in the construction of heterocyclic frameworks, which are often the core structure in many pharmaceuticals.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(bromomethyl)-2,3-dihydro-1H-indene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c11-7-9-6-5-8-3-1-2-4-10(8)9/h1-4,9H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJQXEYQFQYOQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00512431 |
Source


|
| Record name | 1-(Bromomethyl)-2,3-dihydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(bromomethyl)-2,3-dihydro-1H-indene | |
CAS RN |
257632-92-1 |
Source


|
| Record name | 1-(Bromomethyl)-2,3-dihydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

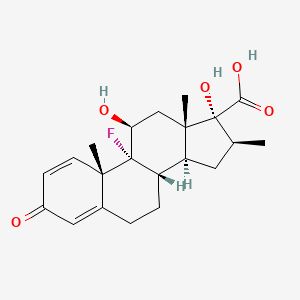

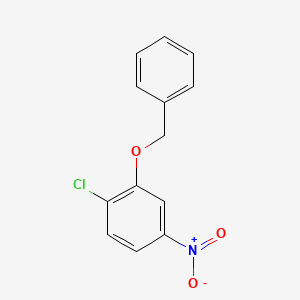
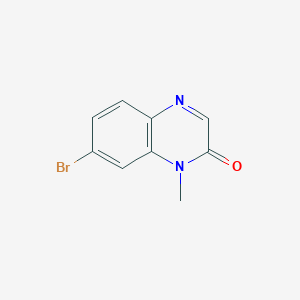

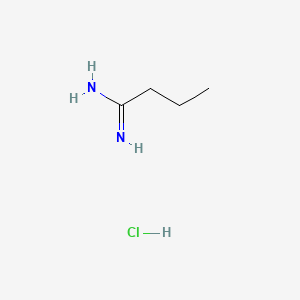
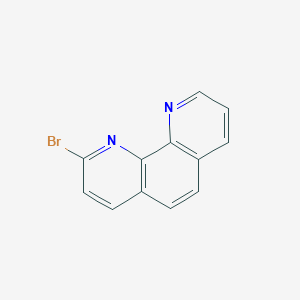
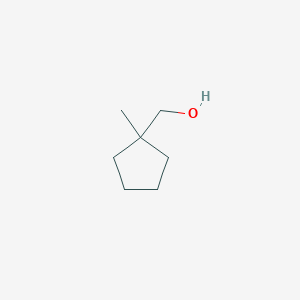
![8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1281627.png)

